molecular formula C22H16FN3O2S B2889668 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 942002-87-1

4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2889668
CAS No.: 942002-87-1
M. Wt: 405.45
InChI Key: MWADNTIVMNPOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 895011-87-7) is a synthetic small molecule featuring a benzamide core substituted with 4-acetyl, 4-fluoro-benzo[d]thiazol, and N-(pyridin-3-ylmethyl) groups. This specific molecular architecture incorporates privileged scaffolds known for significant relevance in medicinal chemistry and chemical biology research. The benzo[d]thiazole and pyridine heterocycles present in this compound are recognized as key pharmacophores in the development of bioactive molecules. While the specific biological profile of this compound requires further investigation, structural analogs based on the N-(thiazol-2-yl)-benzamide scaffold have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This suggests potential utility in ion channel research. Furthermore, benzothiazole derivatives are extensively studied for a wide range of therapeutic areas, including as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) in oncology research and as anti-tubercular agents . Researchers may find this compound valuable for probing new biological targets, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-14(27)15-8-10-16(11-9-15)21(28)26(13-17-5-2-3-12-24-17)22-25-20-18(23)6-4-7-19(20)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADNTIVMNPOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning on Benzothiazole and Benzamide

Fluorine Position on Benzothiazole
  • Target Compound : Fluorine at position 4 of the benzo[d]thiazole ring.
  • Analog (CAS 941926-49-4) : Fluorine at position 6 of benzo[d]thiazole (4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide) .
    • Implications : Positional isomerism affects electronic distribution and steric interactions. For example, 4-fluorine may enhance binding to hydrophobic pockets, while 6-fluorine could alter π-stacking with aromatic residues in target proteins.
Benzamide Substituents
  • Target Compound : 4-Acetyl group on benzamide.
  • Analog (4g, ) : Para-substituted benzamide (inactive in ZAC antagonism).
  • Analog (5a, ) : Ortho-fluorine on benzamide (active in ZAC antagonism).
    • Implications : Meta or ortho substituents on benzamide are more favorable for activity than para positions, suggesting the 4-acetyl group in the target compound may influence solubility or act as a hydrogen-bond acceptor rather than directly modulating target binding .

Pyridin-2-ylmethyl vs. Other N-Substituents

  • Target Compound : Pyridin-2-ylmethyl group.
  • Analog (CAS 886939-86-2): Pyridin-2-ylmethyl with ethylsulfonyl-benzamide (2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide) .
ZAC Antagonism ()
  • Active Compounds : Ortho-fluoro (5a) and ortho-iodo (5c) derivatives showed potent ZAC antagonism.
  • Inactive Compounds : Para-substituted benzamides (e.g., 4g) were inactive.
  • Relevance to Target : The target’s 4-acetyl group is para to the amide bond, which may limit ZAC activity unless compensated by other substituents.
TLR Adjuvant Potentiation ()
  • Aminothiazole Scaffolds: Compounds like 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide) enhanced NF-κB signaling.

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* (Predicted) Solubility (Predicted)
Target Compound ~405.4 4-Acetyl, 4-F-benzothiazole, pyridin-2-yl 3.2 Moderate
CAS 941926-49-4 405.4 6-F-benzothiazole 3.5 Low
CAS 886939-86-2 451.6 Ethylsulfonyl, 4-Me-benzothiazole 2.8 High
GSK1570606A () 317.4 4-F-phenyl, thiazole 2.1 High

*LogP values estimated using fragment-based methods.

Q & A

(Basic) What are the established synthetic routes for 4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and what key reaction conditions optimize yield and purity?

Answer:
The synthesis typically involves multi-step procedures:

  • Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with acetylated carboxylic acids under acidic/basic conditions to form the 4-fluorobenzo[d]thiazole moiety .
  • Amide Coupling : Reacting the benzothiazole intermediate with 4-acetylbenzoyl chloride using coupling agents like carbodiimides (e.g., DCC or EDCI) in anhydrous solvents (e.g., DMF or DCM) .
  • N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, often requiring inert atmospheres and catalysts like K2_2CO3_3 .
    Optimization :
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H/13^{13}C NMR track reaction progress .

(Basic) How is the molecular structure of this compound characterized using spectroscopic and chromatographic techniques?

Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR confirms substituent integration (e.g., acetyl proton at δ 2.6–2.8 ppm, pyridine protons at δ 8.0–8.5 ppm). 19^{19}F NMR identifies fluorine environments (δ -110 to -115 ppm for 4-fluorobenzo[d]thiazole) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 421.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

(Advanced) What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Answer:
Contradictions often arise from pharmacokinetic (PK) variability or metabolic instability:

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify unstable metabolites (e.g., deacetylation or oxidation) .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability in vivo .
  • Dose Optimization : Conduct PK/PD modeling to align in vitro IC50_{50} values with effective plasma concentrations .
    Example : If in vitro antimicrobial activity (MIC = 2 µg/mL) fails in murine models, adjust dosing frequency based on half-life (t1/2_{1/2}) calculations from LC-MS/MS plasma analysis .

(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of its antimicrobial potency against resistant strains?

Answer:
SAR strategies focus on functional group modifications:

  • Acetyl Group Replacement : Substitute the 4-acetyl with sulfonamide or nitro groups to enhance bacterial membrane penetration. Test against methicillin-resistant S. aureus (MRSA) via broth microdilution assays .
  • Fluorine Positioning : Compare 4-fluorobenzo[d]thiazole vs. 6-fluoro analogs to evaluate target binding (e.g., dihydrofolate reductase inhibition via molecular docking) .
  • Pyridine Modifications : Replace pyridin-2-ylmethyl with quinoline derivatives to reduce efflux pump-mediated resistance. Assess using ethidium bromide accumulation assays in E. coli .

(Advanced) What experimental designs are critical for evaluating this compound’s anticancer mechanisms while minimizing off-target effects?

Answer:

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm dependency on hypothesized targets (e.g., topoisomerase II) in cancer cell lines (e.g., MCF-7, A549) .
  • Selectivity Screening : Compare cytotoxicity (CC50_{50}) in cancer vs. normal cells (e.g., HEK293) via MTT assays. A selectivity index (SI) >10 indicates therapeutic potential .
  • Mechanistic Profiling : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 cleavage) confirm apoptosis induction .

(Advanced) How can computational methods address discrepancies in molecular docking predictions vs. experimental binding affinities?

Answer:

  • Ensemble Docking : Perform docking across multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility .
  • Binding Free Energy Calculations : Use MM-GBSA or MM-PBSA to refine docking scores. A ΔG difference >2 kcal/mol suggests false positives .
  • Experimental Validation : Surface plasmon resonance (SPR) or ITC measures actual Kd_d values, resolving conflicts between predicted and observed binding .

(Basic) What analytical techniques confirm the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, then quantify degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C indicates suitability for oral formulations) .
  • Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products with LC-MS .

(Advanced) How do solvent polarity and reaction temperature influence regioselectivity in its chemical modifications?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for pyridine alkylation, while non-polar solvents (toluene) promote electrophilic substitutions on the benzothiazole ring .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetyl group acylation, while higher temperatures (80°C) accelerate cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.